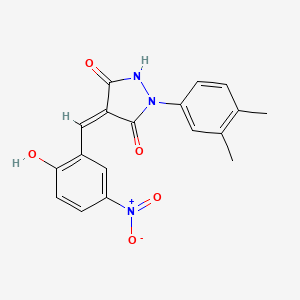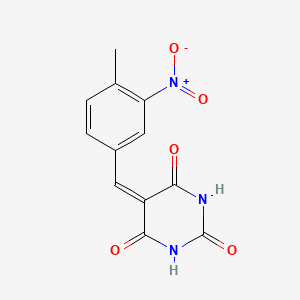
1-(3,4-dimethylphenyl)-4-(2-hydroxy-5-nitrobenzylidene)-3,5-pyrazolidinedione
Vue d'ensemble
Description
1-(3,4-dimethylphenyl)-4-(2-hydroxy-5-nitrobenzylidene)-3,5-pyrazolidinedione, also known as DMHN-BP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mécanisme D'action
The exact mechanism of action of 1-(3,4-dimethylphenyl)-4-(2-hydroxy-5-nitrobenzylidene)-3,5-pyrazolidinedione is not fully understood, but it is believed to work by scavenging free radicals and inhibiting the production of inflammatory mediators. 1-(3,4-dimethylphenyl)-4-(2-hydroxy-5-nitrobenzylidene)-3,5-pyrazolidinedione has also been shown to activate various signaling pathways in cells, leading to the modulation of gene expression and cellular function.
Biochemical and Physiological Effects:
1-(3,4-dimethylphenyl)-4-(2-hydroxy-5-nitrobenzylidene)-3,5-pyrazolidinedione has been shown to have significant biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune function. It has also been shown to have neuroprotective effects, protecting against oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(3,4-dimethylphenyl)-4-(2-hydroxy-5-nitrobenzylidene)-3,5-pyrazolidinedione for lab experiments is its high purity, which allows for accurate and reproducible results. However, 1-(3,4-dimethylphenyl)-4-(2-hydroxy-5-nitrobenzylidene)-3,5-pyrazolidinedione can be difficult to synthesize and is relatively expensive, which may limit its use in some experiments.
Orientations Futures
There are many potential future directions for the study of 1-(3,4-dimethylphenyl)-4-(2-hydroxy-5-nitrobenzylidene)-3,5-pyrazolidinedione. One area of interest is the development of novel materials based on 1-(3,4-dimethylphenyl)-4-(2-hydroxy-5-nitrobenzylidene)-3,5-pyrazolidinedione, which could have a wide range of applications in various fields. Another area of interest is the use of 1-(3,4-dimethylphenyl)-4-(2-hydroxy-5-nitrobenzylidene)-3,5-pyrazolidinedione as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-(3,4-dimethylphenyl)-4-(2-hydroxy-5-nitrobenzylidene)-3,5-pyrazolidinedione and its potential applications in various areas of scientific research.
Applications De Recherche Scientifique
1-(3,4-dimethylphenyl)-4-(2-hydroxy-5-nitrobenzylidene)-3,5-pyrazolidinedione has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit significant antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. 1-(3,4-dimethylphenyl)-4-(2-hydroxy-5-nitrobenzylidene)-3,5-pyrazolidinedione has also been shown to have potential applications in the field of nanotechnology, where it can be used as a building block for the synthesis of novel materials.
Propriétés
IUPAC Name |
(4Z)-1-(3,4-dimethylphenyl)-4-[(2-hydroxy-5-nitrophenyl)methylidene]pyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c1-10-3-4-13(7-11(10)2)20-18(24)15(17(23)19-20)9-12-8-14(21(25)26)5-6-16(12)22/h3-9,22H,1-2H3,(H,19,23)/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZWUMZLZBYLSE-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])O)C(=O)N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=C(C=CC(=C3)[N+](=O)[O-])O)/C(=O)N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-1-(3,4-dimethylphenyl)-4-[(2-hydroxy-5-nitrophenyl)methylidene]pyrazolidine-3,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{[2-(4-biphenylylcarbonyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B4886187.png)
![2-chloro-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4886202.png)

![N-{1-[(4-methoxyphenyl)amino]-2-oxo-2-phenylethyl}-2-furamide](/img/structure/B4886210.png)
![N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4886215.png)
![5-{[(4-chlorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4886223.png)
![4-({[(3-methylphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4886228.png)
![2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4886242.png)
![6-{4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4886258.png)

![tetrahydro-2-furanylmethyl 4-[4-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4886283.png)
![2,6-di-tert-butyl-4-[5-chloro-2-(5-chloro-2-hydroxyphenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B4886291.png)

